molecular formula C17H17N3O4S B5601811 N-methyl-N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide

N-methyl-N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide

Cat. No. B5601811
M. Wt: 359.4 g/mol
InChI Key: BLMKGRJYKBEVJJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that involve quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides. These compounds are studied for various properties, including their adsorption characteristics and potential applications in different fields.

Synthesis Analysis

  • The synthesis of related compounds like 2-[(Trimethylsilyl)methyl]benzyl Methanesulfonates involves reactions with potassium fluoride and catalytic amounts of 18-crown-6, leading to the formation of o-quinodimethanes, which are then trapped with electron-deficient olefins (Shirakawa & Sano, 2014).

Molecular Structure Analysis

  • The molecular structure of N-(3,4-Dimethylphenyl)methanesulfonamide, a related compound, shows that the N—H bond is anti to the meta-methyl group and the molecules are packed into chains through N—H O hydrogen bonding (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

  • Compounds like N-(2,3-Dichlorophenyl)methanesulfonamide demonstrate varied bond parameters and conformations, indicating different chemical properties and reactions based on their molecular structure (Gowda, Foro, & Fuess, 2007).

Physical Properties Analysis

  • Studies on methyl acetate in aqueous solutions of quinoxaline derivatives reveal insights into the physical properties of such compounds, including density and sound velocity measurements (Raphael, Bahadur, & Ebenso, 2015).

Chemical Properties Analysis

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many quinoxaline derivatives have been studied for their potential antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

Without specific studies on this compound, it’s difficult to provide detailed information on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity and potential uses in medicine or other fields .

properties

IUPAC Name

N-methyl-N-[2-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-19(25(2,23)24)14-9-5-3-7-12(14)17(22)20-11-16(21)18-13-8-4-6-10-15(13)20/h3-10H,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMKGRJYKBEVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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